Nahymenoptaecin-2 precursor
Description
Nahymenoptaecin-2 precursor is a glycine-rich antimicrobial peptide (AMP) identified in the parasitoid wasp Nasonia vitripennis. It is processed into a mature peptide comprising two distinct regions: an N-terminal pronavicin (a proline-rich peptide) and a C-terminal hymenoptaecin-like domain with four internal repeats . The precursor undergoes post-translational cleavage to release the active peptide, which exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, including Bacillus megaterium (IC50 = 3.11 μM for pronavicin) . Its expression is regulated by the immune deficiency (IMD) pathway, a conserved insect immune signaling cascade . Evolutionary analysis suggests that hymenoptaecins, including nahymenoptaecin-2, originated from a common ancestor in Hymenoptera but have since diversified through lineage-specific adaptations .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
IRPRPTARPPYINRPPNPFKPRW |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Nahymenoptaecin-2 precursor shares structural and functional similarities with several AMPs across insect taxa. Below is a detailed comparison:
Drosophila Hymenoptaecins
- Structural Similarities: Drosophila-derived hymenoptaecins exhibit a chimeric architecture: their acidic propeptide resembles bee hymenoptaecins, while the mature peptide aligns with nahymenoptaecin-2 in size (~30–40 residues) .
- Key Differences: Gene Structure: Drosophila hymenoptaecins lack introns, unlike Hymenoptera variants, reflecting lineage-specific intron loss . Evolutionary Origin: Phylogenetic analysis indicates a monophyletic origin in Diptera, distinct from Hymenoptera hymenoptaecins . Activity: Limited data exist on their antimicrobial potency, but their structural divergence suggests functional specialization distinct from nahymenoptaecin-2 .
Proline-Rich AMPs (Drosocin, Apidaecin, Formaecin)
- Sequence Identity: The pronavicin region of nahymenoptaecin-2 shares 25–41.2% sequence identity with drosocin (Diptera), apidaecin (Hymenoptera), and formaecin (Lepidoptera) .
- Functional Overlap :
- All exhibit potent activity against Gram-negative bacteria (e.g., Escherichia coli) via intracellular targeting mechanisms .
- Pronavicin uniquely inhibits both Gram-positive and Gram-negative bacteria, with heightened efficacy against B. megaterium (IC50 = 3.11 μM) compared to drosocin (IC50 > 10 μM for similar targets) .
- Structural Divergence: Unlike nahymenoptaecin-2, these AMPs lack the C-terminal hymenoptaecin-like repeats, which may enhance bacterial membrane disruption .
Navitricins (Nasonia vitripennis)
- Evolutionary Context :
Navitricins share 50% sequence similarity with Apis mellifera abaecin and fungal polysaccharide-binding proteins (DLPs), suggesting convergent evolution in AMP diversification . - Functional Contrast: Navitricins are glycine-rich and cationic, resembling AMPs, but their C-terminal domain is replaced by a fungal-like acidic propeptide absent in nahymenoptaecin-2 . Unlike nahymenoptaecin-2, navitricins lack pronounced antibacterial activity, hinting at divergent roles in immunity .
Hymenoptaecin-1 (Nasonia vitripennis)
- Structural Parallels: Both nahymenoptaecin-1 and -2 precursors contain an N-terminal pronavicin-like region.
- Divergence: Nahymenoptaecin-2’s C-terminal domain includes four tandem repeats with a conserved glycine-rich motif, whereas hymenoptaecin-1 has fewer repeats and altered residue composition (e.g., substitution of critical lysine residues) . This structural variation correlates with differences in bacterial binding affinity and antimicrobial spectrum .
Evolutionary and Functional Insights
- Lineage-Specific Adaptations: Hymenoptaecins in Hymenoptera retain ancestral introns, while Drosophila homologs lost them, reflecting differential evolutionary pressures .
- Mechanistic Diversity: Nahymenoptaecin-2’s dual-domain structure (pronavicin + repeats) enables synergistic bacterial targeting, whereas single-domain AMPs like drosocin rely on intracellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
